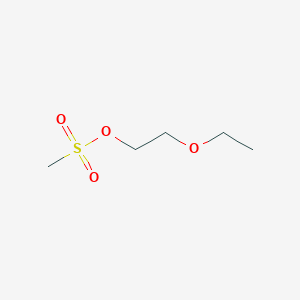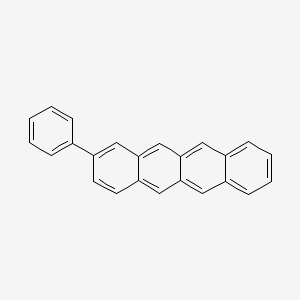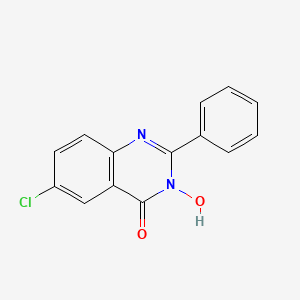
2-Ethoxyethyl methanesulfonate
Vue d'ensemble
Description
2-Ethoxyethyl methanesulfonate is a chemical compound with the molecular formula C5H12O4S . It is commonly used in laboratory settings.
Molecular Structure Analysis
The molecular structure of 2-Ethoxyethyl methanesulfonate consists of a methanesulfonate group attached to an ethoxyethyl group . The InChI code for this compound isInChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 . Physical And Chemical Properties Analysis
2-Ethoxyethyl methanesulfonate is a colorless liquid with a molecular weight of 168.21. It has a vapor pressure of 0.024 Pa at 25 ℃ and a solubility of 103 g/L in water at 20 ℃. The compound is flammable, and its flashpoint is 85 ℃.Applications De Recherche Scientifique
Synthesis and Characterization
2-Ethoxyethyl methanesulfonate is involved in the synthesis and characterization of various chemical compounds. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form different compounds with potential applications in supramolecular chemistry. These compounds exhibit unique structural motifs and may contribute to the development of new materials with specific properties (Shankar et al., 2011).
Microbial Metabolism
Methanesulfonic acid, a related compound, plays a role in microbial metabolism, particularly in the biogeochemical cycling of sulfur. Diverse aerobic bacteria use methanesulfonate as a source of sulfur for growth, highlighting its ecological significance (Kelly & Murrell, 1999).
Antineoplastic Activity
Some derivatives of methanesulfonates, such as 2-chloroethyl (methylsulfonyl)methanesulfonate, have shown antineoplastic activity against certain types of leukemia, suggesting their potential application in cancer research (Shealy et al., 1984).
Analysis in Pharmaceuticals
Methanesulfonic acid is used in pharmaceuticals and can contain impurities like methyl methanesulfonate and ethyl methanesulfonate. Research has been conducted to develop methods for determining these impurities, indicating the importance of 2-Ethoxyethyl methanesulfonate in quality control and safety in pharmaceutical manufacturing (Zhou et al., 2017).
Hydrolysis and Chemical Reactions
Studies have been conducted on the hydrolysis of methanesulfonate esters, which is significant in the context of removing potentially genotoxic alkyl esters of methane sulfonic acid in various processes (Chan, Cox, & Sinclair, 2008).
Catalytic Applications
Methanesulfonic acid has been used as a catalyst in the synthesis of benzoxazoles and other compounds, showcasing its utility in facilitating chemical reactions (Kumar, Rudrawar, & Chakraborti, 2008).
Textile Industry
In the textile industry, methanesulfonic acid has been explored as a catalyst for finishing cotton to produce durable-press properties, demonstrating its applicability in material science and textile engineering (Reinhardt et al., 1973).
Safety and Hazards
2-Ethoxyethyl methanesulfonate is highly toxic and can cause severe skin and eye irritation . It is a potent alkylating agent that can cause DNA damage and induce genetic mutations . It has been classified as a hazardous substance by the United States Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) .
Propriétés
IUPAC Name |
2-ethoxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJFCQFIGKZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2371076.png)
![N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2371077.png)
![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)
![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)







![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)
![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)
